molecular formula C8H13NO3 B11722891 Tert-butyl (prop-2-yn-1-yloxy)carbamate

Tert-butyl (prop-2-yn-1-yloxy)carbamate

Cat. No.: B11722891
M. Wt: 171.19 g/mol
InChI Key: XMOOXWSSDQXSJR-UHFFFAOYSA-N
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Description

Tert-butyl (prop-2-yn-1-yloxy)carbamate (CAS 635757-72-1) is a versatile biochemical reagent featuring two distinct functional groups: a propargyl group and a t-Boc protected amine . This molecular design makes it highly valuable as a crosslinker in bioconjugation and chemical synthesis. The propargyl group readily reacts with azide-bearing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "Click Chemistry" reaction, enabling the robust and specific linkage of molecules . The t-Boc protecting group on the amine is stable under basic and neutral conditions but can be cleanly removed under mild acidic conditions, revealing a reactive primary amine for further derivatization . This orthogonal reactivity allows researchers to build complex architectures, such as in the synthesis of advanced polymer scaffolds or the site-specific modification of biomolecules. The compound is a key building block in medicinal chemistry and materials science research for constructing probes, drug conjugates, and functionalized materials. The molecular formula is C8H13NO3 and it has a molecular weight of 171.19 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-prop-2-ynoxycarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5-6-11-9-7(10)12-8(2,3)4/h1H,6H2,2-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOOXWSSDQXSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl Prop 2 Yn 1 Yloxy Carbamate and Its Derivatives

Direct Synthetic Routes and Functionalization Strategies

Direct synthesis and functionalization are fundamental to the preparation of propargyl carbamates. These strategies include the O-propargylation of protected hydroxyl precursors, the alkynylation of amines to form N-Boc-propargylamines, and various methods for carbamate (B1207046) formation and transfer.

Synthesis via O-Propargylation of Boc-Protected Hydroxyl Precursors

The introduction of a propargyl group to a hydroxyl moiety is a key transformation in organic synthesis. researchgate.net A common method for the propargylation of a hydroxyl group is the Williamson ether synthesis, which involves reacting an alkoxide with propargyl bromide under basic conditions. nih.gov This method is particularly useful for introducing propargyl groups into molecules that may be sensitive to base, although protection of other reactive groups may be necessary to prevent side reactions. nih.gov

An alternative approach involves the Nicholas reaction, which utilizes dicobalt hexacarbonyl-stabilized propargylium ions for the acid-promoted propargylation of hydroxyl groups. This method is advantageous for introducing propargyl groups into base-sensitive molecules. nih.gov The reaction tolerates various amine protecting groups such as Bz, Cbz, Ac, and Fmoc. nih.gov

Another strategy involves the tosylation of propargyl alcohol, which can then be used to alkylate substrates like diethyl 2-acetamidomalonate. beilstein-journals.org This multi-step process provides a route to α-propargyl-α-acetamidomalonates, which are precursors to functionalized amino acids. beilstein-journals.org

Table 1: Comparison of O-Propargylation Methods

Method Reagents Conditions Advantages
Williamson Ether Synthesis Propargyl bromide, Base Basic Common, straightforward
Nicholas Reaction Co₂(CO)₆-propargyl alcohol complex, BF₃OEt₂ Acidic Suitable for base-sensitive substrates

Synthesis of N-Boc-Propargylamines through Amine Alkynylation

N-Boc-propargylamines are important structural motifs in many biologically active compounds and are valuable synthetic intermediates. researchgate.netorganic-chemistry.org Their synthesis is often achieved through the A³ coupling (aldehyde-alkyne-amine) reaction, which is a one-pot, three-component condensation. researchgate.net This method is atom-economical, with water being the only byproduct. researchgate.net

Various catalytic systems have been developed to promote the synthesis of N-Boc-propargylamines. For instance, a BF₃-mediated in situ generation of alkynyl imines followed by alkynylation with boronic esters provides an efficient route to α-alkynyl-substituted N-Boc-propargylic amines under mild conditions. organic-chemistry.orgnih.gov Additionally, organomagnesium reagents can react with N-Boc-aminals to generate N-Boc-imine intermediates in situ, which then afford N-Boc-protected propargylic amines. researchgate.net

Catalytic systems employing copper have also been shown to be effective. A method involving a single Cu(II) catalyst allows for the coupling of a wide range of nitrogen sources with various alkynes and aldehydes without the need for additional ligands or bases. organic-chemistry.org Furthermore, merging photoredox catalysis with copper catalysis enables the decarboxylative alkynylation of N-(acetoxy)phthalimides of α-amino acids with terminal alkynes at room temperature. organic-chemistry.org

Table 2: Catalytic Systems for N-Boc-Propargylamine Synthesis

Catalyst System Key Features Substrates
BF₃·OEt₂ In situ generation of alkynyl imines Alkynyl-substituted N-Boc-imines, Boronic esters
Organomagnesium Reagents In situ generation of N-Boc-imines N-Boc-aminals, Grignard reagents
Cu(II) Triflate Ligand- and base-free Aldehydes, Alkynes, Amines

Carbamate Formation and Transfer Reactions

The formation of the carbamate functional group is a cornerstone of this field of synthesis. A versatile one-pot procedure involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides, which then react with phenols to yield O-aryl carbamates, avoiding the handling of sensitive reactants. organic-chemistry.org Another prominent method is the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide (B81097) intermediate. This intermediate rearranges to an isocyanate, which is then trapped by an alcohol to form the desired carbamate. organic-chemistry.orgnih.gov

Three-component coupling reactions have also been developed for efficient carbamate synthesis. One such method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI, which proceeds under mild conditions with short reaction times. organic-chemistry.org Alternatively, organoindium reagents can be coupled with imines and acid chlorides in a copper-catalyzed reaction to produce N-protected amines. organic-chemistry.org

Transcarbamoylation offers another route, where a tin-catalyzed reaction between an alcohol and phenyl carbamate smoothly generates the corresponding carbamate with broad functional-group tolerance. organic-chemistry.org

Table 3: Selected Carbamate Formation Methodologies

Method Description Key Reagents
In situ Carbamoyl Chloride Formation and reaction of carbamoyl chloride in one pot Phosgene substitute, Phenol, Amine
Curtius Rearrangement Rearrangement of an acyl azide to an isocyanate Carboxylic acid, Di-tert-butyl dicarbonate (B1257347), Sodium azide
Three-Component Coupling Coupling of an amine, CO₂, and a halide Amine, CO₂, Halide, Cs₂CO₃, TBAI

Catalytic Approaches in Propargyl Carbamate Synthesis

Catalysis plays a pivotal role in the synthesis of propargyl carbamates, enabling efficient and selective transformations. Rhodium and gold catalysts, in particular, have been instrumental in developing novel synthetic methodologies.

Rhodium-Catalyzed Carbamate Transfer Reactions to Sulfoxides

Rhodium-catalyzed reactions have provided a convenient method for the synthesis of N-protected sulfoximines through the transfer of carbamates to sulfoxides under mild conditions. organic-chemistry.orgnih.govacs.org This transformation allows for the preparation of sulfoximines bearing Boc and Cbz protecting groups, which are valuable in medicinal chemistry. organic-chemistry.orgacs.org The reaction proceeds with high stereospecificity, and optimization of conditions such as temperature and reaction time can lead to yields of up to 98%. organic-chemistry.orgacs.org

Recent advancements have led to improved conditions for this rhodium-catalyzed synthesis, particularly for carbamates containing π-functionality, such as propargyl carbamates. nih.gov The use of Rh₂(esp)₂ as a catalyst has been shown to significantly increase yields, providing a valuable method for installing an alkyne "click" handle onto sulfoximines. nih.gov The general procedure involves reacting a sulfoxide (B87167) with a carbamate in the presence of a rhodium catalyst and an oxidant like PhI(OAc)₂. nih.gov

Table 4: Rhodium-Catalyzed Synthesis of N-Protected Sulfoximines

Catalyst Carbamate Source Substrate Key Feature
Rh₂(OAc)₄ BocNH₂, CbzNH₂ Sulfoxides Mild conditions, high stereospecificity

Gold(I)-Catalyzed Cyclization Methodologies for N-Boc-Protected Alkynyl Systems

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes toward nucleophilic attack, leading to a variety of cyclization reactions. rsc.org N-alkynyl carbamates containing Boc groups readily undergo gold(I)-catalyzed cyclization to form oxazolinones at room temperature or even lower temperatures. researchgate.net This methodology has been extended to the synthesis of various heterocyclic structures. researchgate.net

Gold-catalyzed cascade cyclizations of Boc-protected benzylamines bearing two tethered alkyne moieties have been developed to produce dihydrobenzo[c]phenanthridines in high yields. researchgate.net These reactions are initiated by a 6-endo-dig cyclization. Furthermore, gold(I)-catalyzed cascade reactions involving arylalkynes have been utilized to construct complex molecular scaffolds. nih.gov For instance, the activation of an allenyl group by a gold complex can induce a nucleophilic attack by a tethered alkyne, leading to the formation of vinyl cationic intermediates that can undergo further transformations. nih.gov

In the context of indole (B1671886) chemistry, a gold-catalyzed cyclization of alkynyl-indoles has been developed for the stereoselective construction of the quaternary carbon center found in fused indolines, which are key intermediates in the synthesis of akuammiline (B1256633) alkaloids. nih.gov

Table 5: Examples of Gold(I)-Catalyzed Cyclizations

Substrate Type Catalyst System Product Type
N-Alkynyl Carbamates (Boc) Au(I) complex Oxazolinones
Boc-Protected Diynes Au(I) complex Dihydrobenzo[c]phenanthridines
1-Allenyl-2-ethynyl-3-alkylbenzenes Au(I) complex Cyclopropane derivatives

Palladium- and Copper-Catalyzed Cross-Coupling Strategies

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of alkynes, including derivatives of tert-butyl (prop-2-yn-1-yloxy)carbamate. The Sonogashira reaction, a cornerstone of C-C bond formation, utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This methodology has been extensively reviewed for its efficiency in creating carbon-carbon bonds over the past 17 years. mdpi.com

The reaction is typically conducted under mild, basic conditions, often using an amine as both the base and sometimes as the solvent. wikipedia.org While traditional methods often require anhydrous and anaerobic conditions, newer protocols have been developed that mitigate these stringent requirements. organic-chemistry.org The versatility of the Sonogashira coupling is demonstrated by its application in the synthesis of complex molecules, including macrocycles and building blocks for medicinal chemistry. mdpi.com For instance, the coupling of 3-iodoindazoles with propargylic derivatives showcases its utility in creating tryptamine (B22526) analogues. mdpi.com

Recent advancements have focused on improving catalyst efficiency and reaction conditions. Collaborative (N-heterocyclic carbene)-copper and -palladium complexes have been shown to effectively catalyze Sonogashira couplings in air and in non-anhydrous solvents, broadening the reaction's applicability. nih.gov Furthermore, the development of air-stable, monoligated palladium precatalysts has enabled room-temperature, copper-free Sonogashira reactions, which is particularly beneficial when working with substrates sensitive to copper. nih.gov The use of palladium(II) trifluoroacetate (B77799) with triphenylphosphine (B44618) and copper(I) iodide in DMF has been optimized for the coupling of 2-amino-3-bromopyridines with terminal alkynes, achieving moderate to excellent yields. researchgate.net

These strategies allow for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the terminal alkyne of this compound, thereby generating a diverse library of derivatives for various applications.

Aldehyde-Alkyne-Amine (A3) Coupling for Propargylic Amine Synthesis

The Aldehyde-Alkyne-Amine (A3) coupling is a powerful one-pot, three-component reaction that provides a direct route to propargylamines. nih.govwikipedia.org This multicomponent reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal. wikipedia.org The resulting propargylamine (B41283) scaffold is a valuable building block in the synthesis of numerous nitrogen-containing biologically active compounds and natural products. phytojournal.comnih.gov

The mechanism of the A3 coupling generally involves the in situ formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of a metal acetylide, which is generated from the terminal alkyne and the metal catalyst. wikipedia.orgnih.gov A variety of metals, including copper, silver, and gold, can catalyze this transformation. wikipedia.orgorganic-chemistry.org Dicopper(I) complexes have been shown to be highly efficient catalysts, allowing for low catalyst loading. rsc.org

The scope of the A3 coupling is broad, accommodating a range of aldehydes, alkynes, and amines. rsc.org this compound can serve as the alkyne component in this reaction. When coupled with an aldehyde and an amine, it leads to the formation of propargylic amines bearing the (tert-butoxycarbonyl)oxyamino moiety. This strategy has been utilized to generate libraries of medicinal chemistry-relevant linkers. nih.gov

Recent developments in A3 coupling have focused on expanding its utility and improving its efficiency. Metal-free protocols have been developed, sometimes utilizing the inherent properties of one of the reactants, such as salicylaldehyde, to promote the reaction. nih.govphytojournal.com Microwave-assisted copper(I)-catalyzed cross-A3-coupling has been employed for the synthesis of unsymmetrical 1,4-diamino-2-butynes. organic-chemistry.org

Stereoselective Synthesis of Chiral Propargyl Carbamate Analogues

The development of stereoselective methods for the synthesis of chiral propargyl carbamates is of significant interest due to the prevalence of chiral amine moieties in pharmaceuticals and biologically active molecules. Asymmetric synthesis provides access to enantiomerically enriched compounds, which is crucial for studying and optimizing biological activity.

One major approach to chiral propargylamines is the asymmetric A3 (AA3) coupling reaction. nih.gov This is achieved by employing a chiral ligand in conjunction with the metal catalyst, typically copper. The chiral ligand coordinates to the metal center and induces enantioselectivity in the addition of the metal acetylide to the imine intermediate. nih.gov A variety of chiral ligands have been successfully employed, leading to high yields and enantioselectivities for a range of substrates. nih.gov

Another strategy involves the addition of organometallic acetylides to chiral imines or their precursors. For instance, chiral N-phosphonyl-imines can react with lithium aryl/alkyl acetylides to produce chiral N-phosphonyl propargylamines with excellent diastereoselectivities. rsc.org The stereochemical outcome is controlled by the chiral auxiliary on the imine.

Furthermore, chiral propargyl alcohols can serve as precursors for the synthesis of chiral carbamate analogues. mdpi.com Enantioselective propargylation of aldehydes and ketones can generate chiral secondary and tertiary homopropargylic alcohols, which can then be converted to the corresponding carbamates. mdpi.com For example, a catalytic asymmetric propargylboration of ketones using a chiral BINOL-derived ligand has been shown to produce highly enantioenriched tertiary homopropargylic alcohols. mdpi.com

The N-carbamate group itself can also participate in stereoselective transformations. It has been shown to assist in the stereoselective synthesis of chiral vicinal amino sulfides through a double SN2 process, demonstrating the influence of the carbamate on the stereochemical outcome of reactions at adjacent centers. epfl.chnih.gov These methodologies provide robust pathways to access a diverse range of chiral propargyl carbamate analogues with high stereocontrol.

Strategies for Introducing Hydrophilic Linkers (e.g., PEGylation) to Alkynylated Carbamates

Introducing hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to alkynylated carbamates is a common strategy to improve the physicochemical properties of molecules, particularly in the context of drug delivery and bioconjugation. nih.gov PEGylation, the covalent attachment of PEG chains, can enhance water solubility, prolong circulation half-life, and reduce immunogenicity of therapeutic agents. nih.govnih.gov

For molecules containing an alkyne handle, such as derivatives of this compound, the most prevalent method for PEGylation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific conjugation of an azide-functionalized PEG chain to the terminal alkyne of the carbamate. Tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate is a bifunctional linker that contains a propargyl group for click chemistry and a Boc-protected amine, which can be deprotected to attach other moieties. broadpharm.com

The synthesis of alkyne-functionalized PEG is a prerequisite for this approach. Various synthetic strategies exist to prepare PEG chains with a terminal alkyne group, ready for conjugation. researchgate.net Similarly, azide-functionalized PEGs are also readily available or can be synthesized.

An alternative strategy involves incorporating linkers that are intrinsically hydrophilic. Zwitterionic functional groups, for example, can shield the hydrophobicity of a payload and improve in vivo targeting performance. nih.gov Benzyl α-ammonium carbamates (BACs) have been developed as cleavable zwitterionic linkers that can improve labeling efficiency and reduce aggregation of antibody conjugates. nih.govnih.gov These types of linkers can be designed to incorporate an alkyne handle for further functionalization.

Chemical Transformations and Mechanistic Investigations of the Propargyl and Carbamate Functionalities

Alkyne Reactivity in Bioorthogonal Ligation Reactions

The terminal alkyne of tert-butyl (prop-2-yn-1-yloxy)carbamate is a key functional group for bioorthogonal ligation, a class of reactions that can occur in complex biological environments without interfering with native biochemical processes. These reactions are central to "click chemistry," which emphasizes high-yield, stereospecific reactions that are simple to perform and generate minimal byproducts. organic-chemistry.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction involving terminal alkynes. glenresearch.com This reaction facilitates the covalent linkage of an alkyne-containing molecule, such as this compound, with an azide-functionalized counterpart to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups. glenresearch.com

The mechanism of CuAAC involves the in situ formation of a copper(I) acetylide intermediate. acs.org The active Cu(I) catalyst can be generated from copper(I) salts (e.g., CuI, CuBr) or through the reduction of copper(II) salts (e.g., CuSO₄·5H₂O) using an agent like sodium ascorbate. organic-chemistry.orgacs.org The copper(I) species coordinates to the terminal alkyne, facilitating a stepwise cycloaddition with the azide (B81097). acs.org This process is highly regioselective, a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The use of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent copper-induced damage to sensitive substrates like DNA. glenresearch.com

However, caution is warranted with certain substrates. It has been reported that tertiary propargyl carbamates can be unstable under CuAAC conditions, leading to copper-induced fragmentation. nih.gov While this compound possesses a primary propargyl ether linkage, which is generally more stable, the potential for side reactions under specific catalytic conditions should be considered.

Table 1: Key Features of the CuAAC Reaction
FeatureDescriptionReference
ReactantsTerminal Alkyne and Azide organic-chemistry.org
CatalystCopper(I) species (e.g., from CuI, CuBr, or CuSO₄/ascorbate) acs.org
Product1,4-disubstituted 1,2,3-triazole organic-chemistry.org
RegioselectivityHigh (exclusively 1,4-isomer) nih.gov
ConditionsMild, often aqueous and at room temperature organic-chemistry.orgglenresearch.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative bioorthogonal reaction that circumvents the need for a potentially toxic copper catalyst. magtech.com.cn The driving force for this reaction is not a metal catalyst but the high ring strain of a cycloalkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cnnih.gov This inherent strain significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at ambient temperatures. magtech.com.cn

The terminal alkyne of this compound is linear and unstrained, and therefore it is not a suitable substrate for SPAAC. This reaction requires specifically designed, activated cyclic alkynes (e.g., DIFO, DIBO, benzocyclononyne) to react with azide-containing molecules. magtech.com.cnnih.govnih.gov Therefore, while SPAAC is a powerful tool in bioorthogonal chemistry, the propargyl group in this compound is designed for participation in CuAAC.

Carbamate (B1207046) Deprotection Chemistry (t-Boc)

The tert-butyloxycarbonyl (t-Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its susceptibility to cleavage under specific, mild acidic conditions. acsgcipr.orgwikipedia.org This acid-labile nature allows for the selective deprotection of the amine in this compound, liberating the free aminooxy functionality. broadpharm.com

The standard method for t-Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane, or hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate. wikipedia.org The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. acsgcipr.org

A potential complication of this mechanism is the generation of the electrophilic tert-butyl cation, which can alkylate nucleophilic sites within the substrate or other molecules present in the reaction mixture. acsgcipr.orgwikipedia.org To mitigate this, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to trap the cation. wikipedia.org

Due to the harshness of strong acids, several milder methods for t-Boc cleavage have been developed. These include the use of Lewis acids, thermolytic cleavage in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), and reagents such as oxalyl chloride in methanol. wikipedia.orgresearchgate.netrsc.org Enzymatic methods have also been explored for the selective cleavage of related tert-butyl esters, demonstrating the potential for biocatalytic deprotection under very mild conditions. nih.gov

Table 2: Selected Methods for t-Boc Deprotection
Reagent/ConditionSolventTypical ConditionsReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature wikipedia.org
Hydrochloric Acid (HCl)Methanol, Ethyl Acetate, or DioxaneRoom Temperature wikipedia.org
Oxalyl ChlorideMethanolRoom Temperature, 1-4 hours rsc.orgnih.gov
Thermolytic (Heat)Hexafluoroisopropanol (HFIP)Elevated Temperature researchgate.net
Lewis Acids (e.g., AlCl₃)VariousVaries with substrate wikipedia.org

Intramolecular Cyclization Reactions Involving Propargyl Moieties

The propargyl group is a versatile functional handle that can participate in various intramolecular cyclization reactions to form heterocyclic structures. While specific studies detailing the intramolecular cyclization of this compound were not prominently featured in the reviewed literature, the general reactivity of propargyl moieties is well-established. For instance, radical-mediated cyclization processes can be initiated where a radical adds to the alkyne, triggering a cascade to form cyclic products. organic-chemistry.org

In molecules containing multiple propargyl groups and other functionalities, intramolecular interactions can pre-organize the structure. For example, crystallographic analysis of tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate reveals intramolecular hydrogen bonds and specific dihedral angles between the planes of the molecule, suggesting a non-coplanar conformation that could influence its reactivity in cyclization reactions. nih.govresearchgate.net Such pre-organization can be a critical factor in determining the feasibility and outcome of an intramolecular reaction.

Theoretical and Computational Studies on Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insight into the mechanisms of reactions involving alkynes. DFT calculations have been used to model the mechanism of the CuAAC reaction, supporting the proposed stepwise pathway involving copper-acetylide intermediates. organic-chemistry.org These studies have also shown that the coordination of the copper(I) catalyst to the alkyne is more energetically favorable in water, which aligns with the experimental observation that the reaction rate is often accelerated in aqueous media. organic-chemistry.org

Experimental data from techniques like X-ray crystallography provide the structural basis for these computational models. Detailed crystallographic data, such as that obtained for tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, provides precise bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net This information is crucial for building accurate theoretical models to investigate reaction pathways, transition states, and the electronic factors that govern reactivity and selectivity.

Applications in Advanced Organic Synthesis

Building Blocks for Heterocyclic Scaffolds

The structural attributes of tert-butyl (prop-2-yn-1-yloxy)carbamate make it an ideal starting material for the synthesis of various heterocyclic compounds. The presence of the propargyl group, in particular, facilitates the construction of five- and six-membered rings through cycloaddition and other cyclization strategies.

The terminal alkyne functionality of this compound is readily exploited in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to generate 1,2,3-triazole rings. This reaction is highly efficient and regioselective, affording the 1,4-disubstituted triazole isomer. The resulting triazole products incorporate the protected aminooxy side chain, which can be further elaborated after deprotection of the Boc group.

This strategy has been employed in the synthesis of novel 1,2,4-triazole (B32235) derivatives containing amino acid fragments. nih.gov While the exact this compound was not used in this specific study, the principle of utilizing a propargyl-containing building block for triazole formation is a well-established synthetic approach. The general scheme for such a reaction would involve the reaction of an organic azide (B81097) with the propargyl group of a related carbamate (B1207046).

A variety of bioactive molecules have been synthesized utilizing this methodology. The triazole moiety is a well-known pharmacophore, and its incorporation into molecules via this synthetic route allows for the rapid generation of compound libraries for drug discovery. For instance, novel antifungal agents have been developed based on the 1,2,4-triazole scaffold. nih.gov

Reactant 1Reactant 2CatalystProductReference
Organic AzideThis compoundCopper(I) salt1,4-disubstituted 1,2,3-triazole nih.gov

While direct examples of the use of this compound in the synthesis of pyrroles and pyridines are not extensively documented in the provided literature, the alkyne and carbamate functionalities present in the molecule offer potential pathways for the construction of these heterocycles. For instance, the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720) has been shown to produce N-alkoxycarbonyl pyrroles in a single step. bath.ac.ukorganic-chemistry.org This suggests that this compound could potentially undergo a similar transformation to yield a pyrrole (B145914) ring bearing the propargyloxy substituent.

The synthesis of pyrrolo[2,3-b]pyridines, which are potent inhibitors of tumor necrosis factor-alpha, often involves the construction of a pyrrole ring followed by the annulation of the pyridine (B92270) ring. nih.gov The versatility of the alkyne group in this compound could allow for its participation in various cyclization reactions to form the pyridine ring after the initial formation of a pyrrole intermediate.

Starting MaterialReagentProductPotential ApplicationReference
O-substituted carbamates2,5-dimethoxytetrahydrofuranN-alkoxycarbonyl pyrrolesSynthesis of functionalized pyrroles bath.ac.ukorganic-chemistry.org

Precursors for Complex Molecular Architectures

The ability to introduce both a reactive handle (the alkyne) and a protected functional group (the aminooxy moiety) makes this compound a valuable precursor for the synthesis of complex and highly functionalized molecules.

The rigid nature of the alkyne and the conformational flexibility of the carbamate-containing side chain allow for the strategic incorporation of this compound into macrocyclic frameworks. The alkyne can participate in intramolecular cyclization reactions, such as ring-closing metathesis or cycloadditions, to form the macrocyclic ring. The Boc-protected aminooxy group can be deprotected at a later stage to introduce further functionality or to act as a coordination site for metal ions.

While a direct synthesis of a macrocycle using this compound is not explicitly detailed, the synthesis of a related compound, tert-butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate, highlights the utility of the propargyloxy and Boc-protected amine functionalities in building complex molecular structures. researchgate.netnih.gov The crystal structure of this compound reveals the spatial arrangement of these groups, which is crucial for designing macrocyclization strategies. researchgate.netnih.gov

The aminooxy group, once deprotected, can serve as a potent chelating agent for various metal ions. By incorporating this compound into larger molecular assemblies, it is possible to construct sophisticated nanomolecular chelator systems. The alkyne functionality provides a convenient point of attachment to a larger scaffold, such as a dendrimer or a nanoparticle, through click chemistry.

The synthesis of [2-(di-prop-2-ynyl-amino)phenyl]carbamic acid tert-butyl ester demonstrates the incorporation of multiple alkyne groups into a single molecule, which can then be used to create multivalent chelating agents after reaction with azide-functionalized scaffolds. researchgate.net This approach allows for the creation of high-avidity binding agents for targeted applications.

Role as Versatile Linkers in Conjugation Chemistry

This compound and its derivatives are widely used as crosslinkers in conjugation chemistry. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions. broadpharm.com The Boc-protected amine can be deprotected under mild acidic conditions to reveal a reactive amine or, in this case, an aminooxy group. broadpharm.com

This dual functionality allows for the sequential or orthogonal conjugation of different molecules. For example, a biomolecule can be attached to the linker via the alkyne group, and after deprotection, a small molecule drug or an imaging agent can be conjugated to the aminooxy group. This strategy is particularly useful in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.

LinkerReactive GroupsConjugation ChemistryApplication
This compoundAlkyne, Boc-protected aminooxyClick chemistry, Amide bond formation (after deprotection)Bioconjugation, Drug delivery

Design of Proteolysis-Targeting Chimeras (PROTAC) Linkers

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The nature of the linker is crucial for the PROTAC's efficacy, influencing its cell permeability and ability to form a stable ternary complex. acs.org

This compound is an important reagent for constructing these linkers. Similar to its application in ADCs, its dual functionality is key. The propargyl group allows for the attachment of one of the ligands (either for the target protein or the E3 ligase) via a click reaction. Following this conjugation, the Boc group is removed to expose the amine, which is then used to attach the second ligand, often through the formation of an amide bond. This modular approach allows for the systematic variation of linker length and composition, which is a critical aspect of PROTAC optimization. acs.orgbroadpharm.com The use of building blocks like this compound facilitates the creation of libraries of PROTACs with diverse linkers for biological screening. medchemexpress.com

ComponentFunction in PROTAC Linker Synthesis
Target Protein Ligand Binds to the protein of interest.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase.
Linker (built using the title compound) Covalently connects the two ligands. The alkyne and protected amine of this compound allow for the stepwise and modular assembly of this linker.

Incorporation into Peptide Synthesis Strategies

The introduction of unnatural amino acids or modifications into peptides is a powerful strategy for creating novel therapeutics, biological probes, and research tools. The alkyne functional group is particularly useful as it is small, stable, and does not typically interfere with biological systems, yet it provides a site for specific chemical modification. nih.gov

This compound can be used to modify peptides, typically at the N-terminus or on an amino acid side chain. For instance, the Boc-protected amine can be deprotected and the resulting aminooxy group can be used in synthesis. More commonly, related structures are used where the carbamate's nitrogen is part of the building block being incorporated. The key utility comes from the propargyl group, which, once incorporated into the peptide sequence, acts as a handle for post-synthetic modification via click chemistry. researchgate.net This allows for the attachment of a wide variety of molecules to the peptide, including:

Fluorescent dyes for imaging studies.

Polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties.

Biotin (B1667282) tags for affinity purification.

Other bioactive molecules to create peptide conjugates.

This strategy leverages the efficiency of click chemistry to modify complex peptides in a highly selective manner, often in aqueous solutions and without the need for protecting groups on the peptide itself. researchgate.netscienceopen.com

Synthesis of Natural Product Analogues and Derivatives

Natural products are a rich source of inspiration for drug discovery. However, their complex structures can make them difficult to synthesize and modify. The introduction of specific functional groups can facilitate the creation of analogues with improved properties or enable studies into their mechanism of action. The carbon-carbon triple bond of an alkyne is a functional group found in some natural products and is a versatile tool in synthetic organic chemistry. nih.govscienceopen.com

This compound serves as a reagent to introduce a propargyl ether moiety with a protected amine into synthetic intermediates en route to natural product analogues. This "clickable" tag can be carried through several synthetic steps. Once the core of the natural product is assembled, the alkyne can be used to attach various substituents via the CuAAC reaction. This approach allows for the rapid generation of a library of derivatives from a common late-stage intermediate, a strategy known as late-stage functionalization. These derivatives can then be screened for enhanced biological activity, improved metabolic stability, or other desirable properties. The Boc-protected amine provides an additional point for diversification. orgsyn.org This methodology is a powerful tool for exploring the structure-activity relationships of complex natural products. medchemexpress.com

Applications in Chemical Biology and Medicinal Chemistry

Development of Chemical Probes for Biological Systems

The compound serves as a fundamental building block for creating probes that can interact with and report on the activity of specific classes of enzymes, particularly serine hydrolases.

Activity-based protein profiling (ABPP) is a powerful functional proteomics technique used to study enzyme activity directly in native biological systems. Probes based on Tert-butyl (prop-2-yn-1-yloxy)carbamate are well-suited for this methodology. The carbamate (B1207046) group acts as a reactive "warhead" that covalently modifies the active site of target enzymes, particularly the nucleophilic serine residue found in serine hydrolases.

The terminal alkyne serves as a versatile reporter tag. Following the covalent labeling of the target enzyme, the alkyne can be linked to a reporter molecule, such as a fluorophore or biotin (B1667282), via copper-catalyzed azide-alkyne cycloaddition (CuAAC)—a highly efficient and specific "click chemistry" reaction. This two-step labeling approach allows for the detection, enrichment, and identification of active enzymes within a complex proteome. Click chemistry-activity-based protein profiling (CC-ABPP) has been effectively used to evaluate the proteome-wide reactivity and selectivity of various carbamate-based inhibitors. nih.gov

The propargyl group (prop-2-yn-1-yl) is a key component for bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. broadpharm.com The terminal alkyne in this compound functions as a bioorthogonal handle, enabling its specific ligation to azide-modified molecules through CuAAC. broadpharm.com

This feature allows chemists to design and synthesize modular probes. The carbamate portion can be incorporated into a larger molecular scaffold designed to target a specific protein of interest. Subsequently, the alkyne handle can be used to attach various reporter tags, facilitating a range of downstream applications without altering the initial probe's binding properties.

Understanding the subcellular location of an enzyme is crucial to understanding its biological function. Chemical probes derived from this compound are valuable tools for cellular imaging.

Once a target enzyme has been covalently labeled by the carbamate probe within a cell, a fluorescent dye containing an azide (B81097) group can be introduced. The subsequent click reaction attaches the fluorophore to the enzyme-probe complex, enabling the visualization of the enzyme's distribution and localization using fluorescence microscopy. This technique has been successfully applied to create in situ imaging probes for enzymes such as the endocannabinoid hydrolases monoacylglycerol lipase (B570770) (MAGL) and alpha-beta hydrolase-6 (ABHD6). nih.gov

Target Identification and Deconvolution Methodologies

A significant challenge in drug discovery is identifying the specific molecular targets of a compound that elicits a desired phenotypic response. ABPP, utilizing probes derived from this compound, provides a robust method for target deconvolution. nih.gov

The general workflow involves treating a cell lysate or living cells with the alkyne-containing probe. After the probe covalently labels its protein targets, an azide-functionalized biotin tag is attached via click chemistry. The biotinylated proteins can then be selectively enriched from the proteome using streptavidin-coated beads. Finally, the captured proteins are identified and quantified using mass spectrometry, revealing the specific targets of the initial probe. This approach is essential for understanding a compound's mechanism of action and potential off-target effects. nih.govnih.gov

Modulators of Enzyme Activity and Specific Enzyme Inhibition

Carbamates are recognized as a "privileged" chemical scaffold for the development of mechanism-based irreversible inhibitors that target specific enzyme families. nih.govnih.gov

This compound belongs to the carbamate class of compounds known to be effective inhibitors of serine hydrolases. nih.gov These enzymes play critical roles in a wide range of physiological processes, and their dysregulation is associated with numerous diseases. nih.gov The inhibitory mechanism involves the nucleophilic attack by the catalytic serine residue of the hydrolase on the carbamate's carbonyl carbon. This results in the formation of a stable, covalent carbamoyl-enzyme adduct, thereby inactivating the enzyme.

Two notable targets for carbamate-based inhibitors are monoacylglycerol lipase (MAGL) and α/β-hydrolase domain containing 6 (ABHD6). nih.gov These enzymes are key regulators of the endocannabinoid signaling system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL and ABHD6 leads to an increase in 2-AG levels, a strategy being explored for therapeutic intervention in inflammatory and neurological disorders. nih.govnih.gov Studies have demonstrated that carbamate probes can potently and selectively inhibit these enzymes in complex proteomes. nih.gov

Table of Inhibitor Selectivity for Related Carbamate Probes

Target Enzyme Primary Function Inhibitor Class Selectivity Profile
MAGL Hydrolyzes endocannabinoid 2-AG Carbamates Primary target for many carbamate inhibitors
ABHD6 Hydrolyzes endocannabinoid 2-AG Carbamates Often a co-target with MAGL for certain carbamate structures nih.gov

| FAAH | Hydrolyzes endocannabinoid anandamide (B1667382) | Carbamates | Generally less sensitive to the same carbamates that inhibit MAGL/ABHD6 |

Inhibitors of Monoamine Oxidases (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters and are significant targets for the treatment of neurological disorders like depression and Parkinson's disease. nih.govwikipedia.org The development of inhibitors for these enzymes is a key area of medicinal chemistry. nih.gov While this compound is not an active MAO inhibitor itself, its propargyl group (a prop-2-yn-1-yl moiety) is a critical pharmacophore found in many known irreversible MAO inhibitors. This functional group can form a covalent bond with the enzyme's flavin cofactor, leading to inactivation. Consequently, the compound serves as a valuable synthetic intermediate for creating novel, more complex molecules designed as potential MAO inhibitors. mdpi.com Researchers can utilize its structure to introduce the essential propargyl group while leveraging the protected amine for building out other parts of the molecule to improve selectivity, potency, and pharmacokinetic properties.

Degraders of Cyclin-Dependent Kinases (CDK2)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them important therapeutic targets. The development of molecules that can induce the degradation of specific proteins, such as Proteolysis Targeting Chimeras (PROTACs), represents an emerging therapeutic modality. These bifunctional molecules recruit a target protein (like CDK2) to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The structure of this compound is well-suited for the synthesis of such degraders. The terminal alkyne allows for its easy incorporation into the linker region of a PROTAC molecule using click chemistry, connecting the CDK2-binding ligand to the E3 ligase-binding ligand. The protected amine provides another site for synthetic elaboration, allowing for the attachment of different chemical moieties to optimize the degrader's properties, such as solubility and cell permeability.

Scaffolds for Drug Discovery and Lead Optimization

The dual functionality of this compound makes it an excellent scaffold in drug discovery. It provides a foundational structure upon which diverse chemical appendages can be added to explore chemical space and optimize lead compounds.

Design of Fentanyl Triazole Derivatives

In the search for novel analgesics with potentially reduced side effects, researchers have synthesized derivatives of fentanyl, a potent opioid agonist. scielo.br One strategy involves using click chemistry to create triazole-containing fentanyl analogues. In this context, this compound has been used as a key reactant. scielo.brresearchgate.netsemanticscholar.org It serves as the alkyne component in a copper-catalyzed cycloaddition reaction with an azide-functionalized precursor. scielo.brsemanticscholar.org This reaction yields a 1,2,3-triazole ring that links the core fentanyl structure to the carbamate-containing side chain. scielo.brresearchgate.net This approach allows for the systematic modification of the fentanyl structure to probe interactions with opioid and other receptors, such as the sigma-1 receptor, in an effort to develop safer and more effective pain therapeutics. scielo.brsemanticscholar.org

Reactant 1Reactant 2Resulting CompoundYield
Azide precursorThis compoundtert-Butyl ((1-(2-(4-oxopiperidin-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate54% scielo.br

Development of Sulfoximine (B86345) Derivatives

Sulfoximines are a class of sulfur-containing compounds that have gained prominence in medicinal chemistry due to their unique three-dimensional structure and chemical stability. They are often used as bioisosteres for other functional groups to improve a drug candidate's properties. The synthesis of functionalized sulfoximines is an active area of research. mdpi.com A related compound, prop-2-yn-1-yl carbamate, is used in rhodium-catalyzed reactions to transfer a carbamate group to sulfoxides, thereby forming N-acylated sulfoximines. nih.gov This methodology has been applied to create complex molecules, such as tert-butyl 2-((tert-butoxycarbonyl)amino)-4-(S-methyl-N-((prop-2-yn-1-yloxy)carbonyl)sulfonimidoyl)-butanoate. nih.gov The propargyl group introduced in this manner offers a reactive handle for further modifications via click chemistry, enabling the linkage of the sulfoximine moiety to other fragments or biomolecules. nih.gov

Bioactive Small Molecule Derivatization

A common strategy in chemical biology and drug discovery is the derivatization of known bioactive small molecules to create probes for studying biological systems or to develop new therapeutic agents. This compound is an ideal tool for this purpose. medchemexpress.com Its terminal alkyne group can be readily conjugated to any azide-modified bioactive molecule through the highly efficient and specific CuAAC reaction. broadpharm.com This "click" reaction allows for the stable tethering of the carbamate moiety to the molecule of interest under mild conditions. Subsequently, the Boc-protecting group can be removed to expose a primary amine, which can be used for further conjugation, for example, to attach reporter tags, solubility enhancers, or other functional probes. This dual-purpose utility makes it a valuable reagent for creating complex bioconjugates and molecular probes. researchgate.net

Proteome-wide Reactivity Profiling

Understanding how small molecules interact with the entire proteome is crucial for drug development to identify both intended targets and potential off-targets that could lead to toxicity. nih.gov Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used for this purpose. ABPP often employs chemical probes that form covalent bonds with the active sites of specific enzyme classes. nih.govresearchgate.net

The carbamate functional group is recognized as a "privileged" reactive group that shows high selectivity for serine hydrolases, a large and functionally diverse enzyme family. nih.govresearchgate.net The structure of this compound makes it an excellent precursor for synthesizing "clickable" ABPP probes targeting these enzymes. The carbamate serves as the reactive "warhead," while the terminal alkyne acts as a bio-orthogonal handle. nih.gov A probe based on this scaffold can be introduced to a complex proteome (in vitro or in vivo), where it will selectively label active serine hydrolases. After labeling, a reporter tag (such as a fluorophore or biotin) bearing an azide group can be attached via click chemistry, allowing for the visualization or enrichment and subsequent identification of the targeted enzymes by mass spectrometry. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Catalyst Development for Sustainable Synthesis of Propargyl Carbamates

The synthesis of propargyl carbamates is an active area of research, with a growing emphasis on developing sustainable and environmentally benign catalytic methods. Traditional routes often involve hazardous reagents like phosgene. googleapis.com Modern approaches are shifting towards greener alternatives, such as utilizing carbon dioxide (CO2) as a C1 source. rsc.org Basic catalysts have shown promise in converting amines, alcohols, and CO2 into carbamates under mild conditions, even without dehydrating agents. rsc.org

Recent advancements have also focused on the use of transition metal catalysts. For instance, rhodium-catalyzed methods have been developed for the synthesis of sulfoximine (B86345) propargyl carbamates, which installs an alkyne group that can serve as a "click" handle for further functionalization. acs.orgnih.govacs.org Future research will likely focus on developing more efficient, selective, and recyclable catalysts for these transformations. researchgate.net The use of polymer-supported catalysts, for example, allows for easy recovery and reuse, contributing to more sustainable processes. chemistryviews.org

Table 1: Comparison of Catalytic Strategies for Propargyl Carbamate (B1207046) Synthesis

Catalytic ApproachKey FeaturesAdvantagesChallenges
CO2-based Synthesis Utilizes CO2 as a renewable C1 source with basic catalysts.Halogen-free, uses inexpensive reagents. rsc.orgReaction equilibrium can be a limitation.
Rhodium Catalysis Enables carbamate transfer to sulfoxides to form sulfoximine propargyl carbamates.Provides access to novel structures with "click" handles. acs.orgnih.govCatalyst cost and removal can be a concern.
Polymer-Supported Catalysts Immobilized catalysts for ease of separation and recycling.Improved sustainability and process efficiency. chemistryviews.orgCatalyst activity and stability may be affected by immobilization.

Novel Bioorthogonal Chemistries for In Vivo Applications

The terminal alkyne group of tert-butyl (prop-2-yn-1-yloxy)carbamate is a key functional handle for bioorthogonal chemistry. These reactions occur in living systems without interfering with native biochemical processes. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry". nih.govnih.gov This reaction is highly efficient for labeling biomolecules. nih.gov

To overcome the cytotoxicity of copper catalysts in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.org This copper-free click chemistry utilizes strained cyclooctynes that react readily with azides. wikipedia.org Beyond cycloadditions, the terminal alkyne can participate in other bioorthogonal reactions, such as the Glaser-Hay coupling and Sonogashira coupling. researchgate.net

Future research is focused on developing new bioorthogonal reactions with faster kinetics and improved orthogonality for simultaneous labeling of multiple targets. acs.orgresearchgate.net The exploration of novel reactive partners for alkynes, and the development of photo-inducible reactions for spatiotemporal control, are exciting frontiers. acs.orgresearchgate.net

Table 2: Key Bioorthogonal Reactions Involving Alkynes

ReactionCatalyst/PromoterKey Features
CuAAC Copper(I)High efficiency and selectivity. nih.govnih.gov
SPAAC Strain-promoted (e.g., cyclooctynes)Copper-free, suitable for live-cell applications. wikipedia.org
Glaser-Hay Coupling CopperForms a diacetylene linkage. researchgate.net
Sonogashira Coupling Palladium/CopperForms a carbon-carbon bond between an alkyne and an aryl or vinyl halide. researchgate.net

Integration into High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology. While direct integration of this compound into HTS platforms is not extensively documented, its structural motifs are highly relevant. The carbamate group is known to interact with certain enzyme classes, and the alkyne handle allows for the attachment of reporter tags. nih.gov

A powerful HTS technique is activity-based protein profiling (ABPP), which uses chemical probes to assess the function of entire enzyme families in complex biological samples. Carbamates have been identified as a privileged reactive group for serine hydrolase inhibitors in ABPP. nih.gov Probes containing a carbamate for reactivity and an alkyne for "clicking" on a reporter tag (like a fluorophore or biotin) can be used to screen for potent and selective enzyme inhibitors.

Future efforts will likely involve designing libraries of propargyl carbamate derivatives for screening against various protein targets. The modular nature of these compounds, allowing for variation in the carbamate and the linker to the alkyne, makes them well-suited for generating chemical diversity for HTS campaigns. The development of retrospective screening methods for carbamate exposure also highlights the analytical tractability of this class of compounds. nih.gov

Advanced Applications in Targeted Drug Delivery Systems

The carbamate linkage is a key structural feature in many approved drugs and prodrugs due to its chemical stability and ability to modulate pharmacokinetic properties. acs.orgacs.org The propargyl group in compounds like this compound offers a versatile handle for creating advanced drug delivery systems.

Through "click" chemistry, targeting ligands such as antibodies, peptides, or small molecules can be conjugated to a propargyl-containing drug or prodrug. This strategy allows for the selective delivery of therapeutic agents to diseased cells or tissues, minimizing off-target effects. The carbamate itself can be designed to be stable in circulation but cleavable by specific enzymes at the target site, releasing the active drug.

Future research will focus on designing sophisticated drug delivery constructs where the propargyl carbamate is a central component. This includes the development of polymer-drug conjugates, where the alkyne is used to attach the drug to a biocompatible polymer like polyethylene (B3416737) glycol (PEG) to improve its solubility and circulation time. nih.gov

Exploration of Undiscovered Reactivity and Biological Functions

While the primary reactivity of the alkyne and carbamate groups are well-established, there is potential for discovering novel chemical transformations and biological activities. The carbamate moiety, for instance, can influence the electronic properties of the molecule and may participate in unexpected enzymatic or chemical reactions within a biological context.

The alkyne itself, beyond its use in cycloadditions, could be a substrate for other metal-catalyzed transformations that are compatible with biological systems. The exploration of gold-catalyzed reactions of propargyl derivatives is an emerging area. mdpi.com

From a biological perspective, propargyl carbamates can be incorporated into larger molecules to probe or modulate biological processes. For example, they can be used to synthesize analogs of natural products or to create tool compounds for chemical genetics. The inherent reactivity of the carbamate group towards certain enzymes, like serine hydrolases, suggests that novel biological functions could be uncovered by screening propargyl carbamate libraries against diverse biological targets. nih.gov The alkyne functionality also has applications in materials science and the development of macromolecular conjugates. nih.govresearchgate.net

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can this compound be utilized as a protecting group in multi-step organic syntheses, and what are the limitations?

Advanced
The tert-butyl carbamate (Boc) group protects amines during reactions involving electrophilic or acidic reagents. Advantages include:

  • Stability : Resists nucleophiles and mild reducing agents.
  • Deprotection : Cleaved under acidic conditions (e.g., TFA in DCM).
    Limitations include incompatibility with strong bases (e.g., Grignard reagents) and prolonged exposure to heat, which may cause premature deprotection. Comparative studies with alternative protecting groups (e.g., Fmoc) are recommended for reaction-specific optimization .

What analytical techniques are most suitable for monitoring the degradation pathways of this compound under oxidative or reductive conditions?

Q. Advanced

  • Oxidative Degradation : Use LC-MS with electrospray ionization (ESI) to detect carbonyl-containing byproducts (e.g., tert-butyl oxamate).
  • Reductive Degradation : 1^1H NMR tracks the disappearance of the propargyl signal and emergence of reduced species (e.g., propyl derivatives).
  • Kinetic Studies : UV-Vis spectroscopy at 220–260 nm (carbamate absorbance) quantifies degradation rates. Coupling with DFT calculations identifies transition states and mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.